REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:18])C=CC=CC=1.C([N:30]([CH2:33]C)CC)C.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>>[C:35]([O:39][C:33](=[O:18])[NH:30][C:3]1[CH:7]=[CH:8][N:9]=[CH:10][C:2]=1[Cl:1])([CH3:38])([CH3:37])[CH3:36]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CN=C1
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
2.7 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at 100° C. for 5.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuum
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica 60, hexane/ethyl acetate 3:1, Rf=0.30)
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=NC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |